Cas no 36303-26-1 (6-Fluoro-4-hydroxyquinoline-2-carboxylic acid)

6-Fluoro-4-hydroxyquinoline-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-Fluoro-4-hydroxyquinoline-2-carboxylic acid

- SB70683

- 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid

- 36303-26-1

- G11360

- RHDREWQIVYIOGH-UHFFFAOYSA-N

- CS-0088000

- SCHEMBL2908145

- 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylicacid

- SB70682

- CHEMBL278358

- 6-fluoro-4-oxo-1H-quinoline-2-carboxylic acid

- 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid, AldrichCPR

- DTXSID301214164

- 6-FLUORO-4-OXO-1,4-DIHYDRO-2-QUINOLINECARBOXYLIC ACID

- SCHEMBL9452271

- STK689315

- AKOS000189017

- 6-fluoro-4-hydroxy-quinoline-2-carboxylic acid

- 130064-10-7

- BS-44223

- 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

-

- インチ: InChI=1S/C10H6FNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15)

- InChIKey: RHDREWQIVYIOGH-UHFFFAOYSA-N

- ほほえんだ: c1cc2c(cc1F)c(=O)cc([nH]2)C(=O)O

計算された属性

- せいみつぶんしりょう: 207.03317122g/mol

- どういたいしつりょう: 207.03317122g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 340

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 362.7±42.0 °C at 760 mmHg

- フラッシュポイント: 173.2±27.9 °C

- じょうきあつ: 0.0±0.9 mmHg at 25°C

6-Fluoro-4-hydroxyquinoline-2-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-Fluoro-4-hydroxyquinoline-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F600803-50mg |

6-Fluoro-4-hydroxyquinoline-2-carboxylic Acid |

36303-26-1 | 50mg |

$ 115.00 | 2022-06-04 | ||

| Chemenu | CM143070-1g |

6-fluoro-4-hydroxyquinoline-2-carboxylic acid |

36303-26-1 | 95% | 1g |

$*** | 2023-05-30 | |

| Alichem | A189004393-1g |

6-Fluoro-4-hydroxyquinoline-2-carboxylic acid |

36303-26-1 | 95% | 1g |

$427.28 | 2023-09-02 | |

| Chemenu | CM143070-1g |

6-fluoro-4-hydroxyquinoline-2-carboxylic acid |

36303-26-1 | 95% | 1g |

$505 | 2021-08-05 | |

| TRC | F600803-10mg |

6-Fluoro-4-hydroxyquinoline-2-carboxylic Acid |

36303-26-1 | 10mg |

$ 50.00 | 2022-06-04 | ||

| TRC | F600803-100mg |

6-Fluoro-4-hydroxyquinoline-2-carboxylic Acid |

36303-26-1 | 100mg |

$ 185.00 | 2022-06-04 |

6-Fluoro-4-hydroxyquinoline-2-carboxylic acid 関連文献

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

9. Book reviews

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

6-Fluoro-4-hydroxyquinoline-2-carboxylic acidに関する追加情報

6-Fluoro-4-Hydroxyquinoline-2-Carboxylic Acid (CAS No. 36303-26-1): A Comprehensive Overview

Introduction to 6-Fluoro-4-Hydroxyquinoline-2-Carboxylic Acid

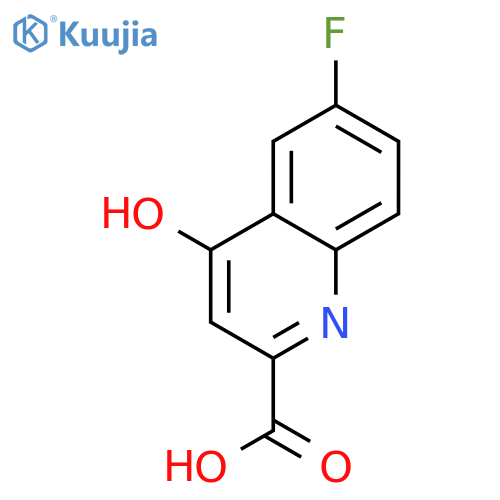

6-fluoro-4-hydroxyquinoline-2-carboxylic acid, a compound with the CAS registry number 36303-26-1, is a structurally unique organic molecule belonging to the quinoline carboxylic acid family. This compound has garnered significant attention in recent years due to its promising applications in various fields, including drug discovery, materials science, and analytical chemistry. The molecule's structure, featuring a quinoline ring system with a fluoro substituent at position 6, a hydroxyl group at position 4, and a carboxylic acid moiety at position 2, endows it with distinctive chemical and biological properties.

Chemical Structure and Synthesis

The synthesis of 6-fluoro-4-hydroxyquinoline-2-carboxylic acid involves multi-step organic reactions, often employing fluorination techniques to introduce the fluoro group at position 6 of the quinoline ring. Researchers have explored various synthetic pathways, including Friedel-Crafts acylation and subsequent hydrolysis to form the carboxylic acid group. The hydroxyl group at position 4 is typically introduced via oxidation or substitution reactions, depending on the starting material and desired intermediates.

Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and enhancing its scalability for industrial applications. For instance, the use of transition metal catalysts in fluorination reactions has significantly improved the yield and purity of 6-fluoro derivatives, making them more accessible for further research.

Biological Activity and Pharmaceutical Applications

The biological activity of 6-fluoro-4-hydroxyquinoline-2-carboxylic acid has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with research indicating that it can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that this compound could serve as a lead molecule for developing novel anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 6-fluoro derivatives have shown promise in anticancer research. Studies conducted on human cancer cell lines reveal that this compound can induce apoptosis by modulating mitochondrial function and activating caspase pathways. Furthermore, its ability to inhibit tumor angiogenesis makes it a potential candidate for combinational cancer therapies.

Recent research has also explored the use of quinoline carboxylic acids as scaffolds for designing neuroprotective agents. Experimental data indicate that 6-fluoro derivatives can cross the blood-brain barrier efficiently and exhibit neuroprotective effects by mitigating oxidative stress and reducing neuroinflammation in animal models of neurodegenerative diseases.

Materials Science Applications

Beyond its biological applications, 6-fluoro-quino-line derivatives have found utility in materials science due to their unique electronic properties. The quinoline ring system serves as an electron-deficient aromatic framework, which can be exploited for designing functional materials such as organic semiconductors and light-emitting diodes (OLEDs). The introduction of electron-withdrawing groups like the fluoro substituent enhances the molecule's electron-deficient nature, making it suitable for applications requiring high charge transport properties.

Recent studies have demonstrated that thin films of fluorinated quinolines, including CAS 36303–2–1, exhibit excellent charge carrier mobility when incorporated into OLED devices. This property makes them potential candidates for next-generation display technologies requiring high efficiency and stability.

In addition to electronics, researchers have explored the use of these compounds as precursors for metal-free carbon materials via thermal decomposition under controlled conditions. The resulting carbon nanostructures exhibit unique catalytic properties, making them valuable for applications in energy storage systems such as supercapacitors and batteries.

Analytical Chemistry and Sensing Applications

The functional groups present in CAS No. 36303–2–1, particularly the hydroxyl and carboxylic acid moieties, render it amenable to various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These properties make it an ideal candidate for developing sensors capable of detecting trace amounts of analytes in complex matrices.

Recent advancements in nanotechnology have enabled the integration of fluorinated quinolines into sensor platforms for detecting environmental pollutants such as heavy metals and pesticides. The compound's ability to form stable complexes with metal ions facilitates its use in colorimetric sensing applications with high sensitivity and selectivity.

Moreover, researchers have exploited the fluorescence properties of fluorinated quinolines, including CAS No. 36303–2–1, to develop fluorescent sensors for monitoring pH changes in biological systems. These sensors offer real-time monitoring capabilities with high temporal resolution, making them valuable tools in biomedical research.

36303-26-1 (6-Fluoro-4-hydroxyquinoline-2-carboxylic acid) 関連製品

- 36308-79-9(8-Fluoro-4-hydroxyquinoline-2-carboxylic acid)

- 1333811-17-8(N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide)

- 681225-64-9(N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}acetamide)

- 1239024-10-2(Hydroxylamine, O-(4-iodophenyl)-)

- 21346-65-6(5-(fluorosulfonyl)-2-methylbenzoic acid)

- 849-55-8(Nylidrin Hydrochloride)

- 2229625-43-6(2,2-dimethyl-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylcyclopropan-1-amine)

- 638139-53-4((5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1082135-82-7(2-acetamido-5-methyl-4-phenylthiophene-3-carboxylic acid)

- 1094654-13-3(2,6-difluoro-N-propylbenzene-1-sulfonamide)